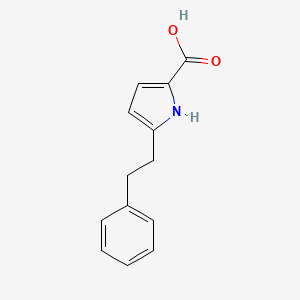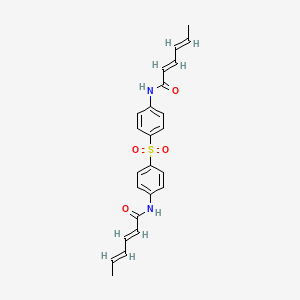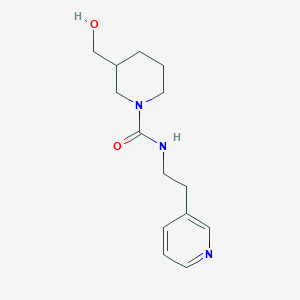![molecular formula C14H18N2O3 B7549436 4-[N-(4-Methylbenzamido)acetyl]morpholine](/img/structure/B7549436.png)
4-[N-(4-Methylbenzamido)acetyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[N-(4-Methylbenzamido)acetyl]morpholine, also known as MMAM, is a chemical compound that belongs to the class of morpholine-based inhibitors. It is a potent inhibitor of various enzymes, including the serine protease thrombin and the cysteine protease cathepsin K. MMAM has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.
作用機序
The mechanism of action of 4-[N-(4-Methylbenzamido)acetyl]morpholine involves its binding to the active site of target proteases, thereby preventing substrate binding and catalysis. This compound binds to the active site of thrombin through interactions with its amide and morpholine groups, forming a stable complex that inhibits enzymatic activity. Similarly, this compound binds to the active site of cathepsin K through interactions with its amide and carbonyl groups, leading to inhibition of its proteolytic activity.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound inhibits thrombin-mediated platelet aggregation and fibrin clot formation. In vivo studies have shown that this compound reduces thrombus formation in animal models of arterial and venous thrombosis. This compound has also been shown to inhibit bone resorption in animal models of osteoporosis, suggesting that it may have potential therapeutic applications in this disease.
実験室実験の利点と制限
4-[N-(4-Methylbenzamido)acetyl]morpholine has several advantages for use in lab experiments. It is a potent and selective inhibitor of thrombin and cathepsin K, making it a valuable tool for studying the function and regulation of these enzymes. This compound is also relatively stable and easy to handle, allowing for reproducible experiments. However, this compound has some limitations, including its relatively low solubility in aqueous solutions and its potential for non-specific binding to other proteins.
将来の方向性
There are several future directions for research on 4-[N-(4-Methylbenzamido)acetyl]morpholine. One potential area of investigation is the development of more potent and selective inhibitors of thrombin and cathepsin K based on the structure of this compound. Another potential direction is the exploration of the therapeutic potential of this compound in thrombotic disorders and osteoporosis. Additionally, this compound may have applications in other areas of research, such as cancer biology and inflammation. Further studies are needed to fully understand the potential of this compound in these areas.
合成法
The synthesis of 4-[N-(4-Methylbenzamido)acetyl]morpholine involves a multi-step process that begins with the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride. This intermediate is then reacted with morpholine to form the corresponding amide, which is subsequently acetylated with acetic anhydride to produce this compound. The overall yield of this process is approximately 35%, and the purity of the final product can be improved through recrystallization.
科学的研究の応用
4-[N-(4-Methylbenzamido)acetyl]morpholine has been widely used in scientific research as a tool for studying the function and regulation of proteases. It has been shown to be a potent and selective inhibitor of thrombin, a key enzyme in the blood coagulation cascade. This compound has also been found to inhibit cathepsin K, a protease involved in bone resorption. These findings suggest that this compound may have potential therapeutic applications in the treatment of thrombotic disorders and osteoporosis.
特性
IUPAC Name |
4-methyl-N-(2-morpholin-4-yl-2-oxoethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-11-2-4-12(5-3-11)14(18)15-10-13(17)16-6-8-19-9-7-16/h2-5H,6-10H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRLNTFFAQHFYMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Methyl-4-(4-methylpiperazin-1-yl)thieno[3,2-d]pyrimidine](/img/structure/B7549353.png)

![N-[(E)-4-ethoxy-2-hydroxy-2-(trifluoromethyl)but-3-enyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B7549365.png)
![2-[(2Z)-3-(4-methoxyphenyl)-4-oxo-2-(2-oxopropylidene)-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B7549369.png)



![2-[3-(2H-benzotriazole-5-carbonylamino)phenyl]acetic acid](/img/structure/B7549392.png)
![4-(3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B7549395.png)
![2-[(4-Ethyl-1,4-diazepan-1-yl)methyl]quinoline](/img/structure/B7549402.png)
![Methyl 4-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanylmethyl]benzoate](/img/structure/B7549406.png)
![(Z)-N-[(Z)-[2-(1H-benzimidazol-2-yl)-1-phenylethylidene]amino]propan-2-imine](/img/structure/B7549414.png)
![5-bromo-4-N-[2-(1H-imidazol-5-yl)ethyl]-2-N-[3-(morpholin-4-ylmethyl)phenyl]pyrimidine-2,4-diamine](/img/structure/B7549430.png)
